4-Anilino-4-oxobutanoic acid, also known as succinanilic acid, is a mono-amide derivative of succinic acid. Structurally, it combines a flexible four-carbon backbone with an N-phenyl substituent, resulting in a molecule with both carboxylic acid and anilide functionalities. This structure makes it a key intermediate for synthesizing a variety of compounds, including substituted succinimides, hydroxamic acids, and various heterocyclic systems. [REFS-1, REFS-2] It is also recognized for its utility as a plant growth regulator and as a metabolite of the pharmaceutical agent Vorinostat. [REFS-3, REFS-4]
Direct substitution of 4-Anilino-4-oxobutanoic acid with its common precursors, succinic acid or succinic anhydride, is unsuitable for most applications as it fundamentally alters the molecule's reactivity and biological profile. The N-phenyl group is not a passive carrier; it modifies the electronic properties and steric profile, which is critical for its efficacy in plant growth regulation and as a precursor for specific heterocyclic syntheses. [REFS-1, REFS-2] Using succinic anhydride requires different, often more aggressive, reaction conditions for amidation, while starting with succinic acid necessitates an additional activation or condensation step. [3] For biological applications, the specific N-phenyl substitution is often essential for activity, as demonstrated by the varied effects of different N-substituted succinimides. [4]
4-Anilino-4-oxobutanoic acid exhibits a sharp melting point of 150 °C, which is significantly lower than that of its parent dicarboxylic acid, succinic acid (185–187 °C). [REFS-1, REFS-2] This lower melting point can be advantageous for melt processing or for reactions conducted in lower-boiling point solvents where complete dissolution of the starting material is critical.
| Evidence Dimension | Melting Point |
| Target Compound Data | 150 °C |
| Comparator Or Baseline | Succinic Acid: 185–187 °C |
| Quantified Difference | 35-37 °C lower than Succinic Acid |
| Conditions | Standard atmospheric pressure |
A lower, well-defined melting point improves processability in solvent-based and melt-based synthesis, ensuring consistent and complete reaction.
4-Anilino-4-oxobutanoic acid is prepared by reacting succinic anhydride dissolved in warm benzene with aniline, during which the product initially precipitates before being purified by recrystallization from benzene. [1] In contrast, succinic acid is documented as being insoluble in benzene. [REFS-2, REFS-3] This differential solubility is critical for reaction setup and purification.
| Evidence Dimension | Solubility in Benzene |
| Target Compound Data | Soluble enough for recrystallization |
| Comparator Or Baseline | Succinic Acid: Insoluble |
| Quantified Difference | Qualitatively higher solubility |
| Conditions | Benzene as solvent |
The compound's solubility in a common non-polar aromatic solvent like benzene allows for reaction and purification schemes that are incompatible with the insoluble precursor, succinic acid.
4-Anilino-4-oxobutanoic acid is a direct precursor to N-phenylsuccinimide. The synthesis involves a two-step process where aniline is first reacted with succinic anhydride to form the target compound (4-Anilino-4-oxobutanoic acid), which is then isolated. The subsequent cyclodehydration of this intermediate yields N-phenylsuccinimide. [1] Attempting a one-pot synthesis without isolating the intermediate can lead to side-product formation due to partial thermal degradation. [1] This highlights the value of using purified 4-Anilino-4-oxobutanoic acid as a starting material for cleaner, higher-yield cyclization reactions.
| Evidence Dimension | Reaction Purity |
| Target Compound Data | Enables clean, high-yield cyclodehydration to N-phenylsuccinimide. |
| Comparator Or Baseline | One-pot synthesis from succinic anhydride and aniline: Prone to side-product formation from thermal degradation. |
| Quantified Difference | Qualitatively higher purity of final product by avoiding one-pot side reactions. |
| Conditions | Thermal or chemical cyclodehydration |
Procuring this specific intermediate avoids the yield loss and purification challenges associated with side-products in one-pot succinimide syntheses.
This compound is the right choice as a starting material for the synthesis of N-phenylsuccinimide and its derivatives. Its use as a purified intermediate allows for cleaner cyclization reactions compared to one-pot methods, which is critical for achieving high purity in downstream products like pharmaceuticals or specialized polymers. [1]
The N-phenyl group confers specific biological activity, making this compound a valuable starting point or component in the formulation of plant growth regulators. Unlike generic substitutes like succinic acid, its structure is tailored for auxin-like or other regulatory activities where the aryl amide is essential for function. [2]
Its demonstrated solubility in benzene, where its precursor succinic acid is insoluble, makes it uniquely suitable for reactions requiring non-polar aromatic solvent systems. This facilitates homogeneous reaction conditions and simplifies workup and purification compared to heterogeneous slurries that would be formed with succinic acid. [3]